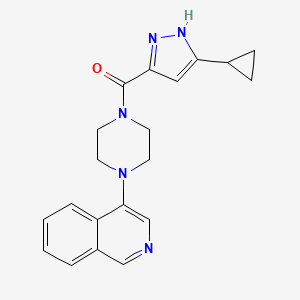![molecular formula C12H15N3O3S B7678848 5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole, commonly known as DMTS, is a chemical compound with potential therapeutic applications. DMTS belongs to the class of sulfoxides and has been synthesized through various methods.
科学的研究の応用
DMTS has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. DMTS has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. DMTS has also been shown to inhibit the growth of cancer cells and induce apoptosis.
作用機序
DMTS exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis. DMTS has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. DMTS has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. DMTS has been shown to induce apoptosis through the activation of caspases, a family of proteases involved in the regulation of cell death.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis. DMTS has also been shown to reduce the expression of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins. DMTS has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
DMTS has several advantages for lab experiments, including its stability, solubility, and low toxicity. DMTS is stable under various conditions and can be easily dissolved in water or organic solvents. DMTS has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, DMTS has some limitations, including its limited availability and high cost.
将来の方向性
Include the development of DMTS-based drugs for the treatment of inflammatory and oxidative stress-related diseases, such as cancer, diabetes, and neurodegenerative diseases. Further research is also needed to explore the mechanisms of action of DMTS and its potential interactions with other drugs.
合成法
DMTS has been synthesized through various methods, including the reaction of 2,6-dimethoxybenzaldehyde with methylhydrazine, followed by oxidation with hydrogen peroxide and sulfuric acid. Another method involves the reaction of 2,6-dimethoxybenzaldehyde with thiosemicarbazide, followed by oxidation with hydrogen peroxide and sulfuric acid. DMTS can also be synthesized through the reaction of 2,6-dimethoxybenzaldehyde with methylhydrazine, followed by oxidation with m-chloroperoxybenzoic acid.
特性
IUPAC Name |
5-[(2,6-dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15-11(13-8-14-15)7-19(16)12-9(17-2)5-4-6-10(12)18-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXQFFNJKSRZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CS(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
![5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one](/img/structure/B7678779.png)
![1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole](/img/structure/B7678784.png)
![1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678798.png)
![N-[4-(2-hydroxyethylsulfanylmethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7678808.png)
![5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide](/img/structure/B7678812.png)
![N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide](/img/structure/B7678813.png)
![5-bromo-2-[(E)-2-(1-tert-butyltriazol-4-yl)ethenyl]-1,3-thiazole](/img/structure/B7678818.png)
![4-[3-(1,3-Dimethylpyrazol-4-yl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7678821.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7678854.png)

![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
